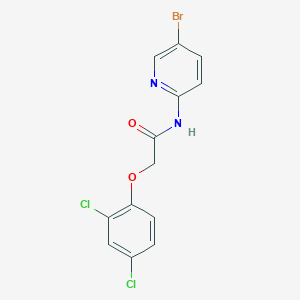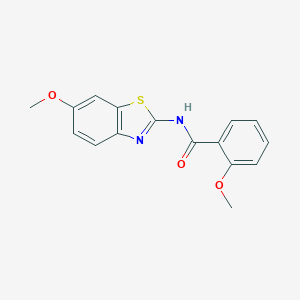![molecular formula C12H12N4S B246188 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has shown potential in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that leads to various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells, leading to its anti-inflammatory and anti-cancer effects. Additionally, this compound has been shown to interact with specific receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are diverse and depend on the specific research application. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and modulate various signaling pathways in cells. Additionally, this compound has been shown to interact with specific receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments are its potential as an anti-inflammatory and anti-cancer agent, as well as its potential use in the treatment of neurological disorders. However, the limitations of using this compound include its limited solubility in water and the need for specific analytical techniques to confirm its purity.
Zukünftige Richtungen
For research on 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, research on the toxicity and safety of this compound is necessary before it can be used in clinical applications.
Synthesemethoden
The synthesis of 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-methylphenylhydrazine with 2-cyano-3-(2-methylthio-1,3,4-thiadiazol-5-yl)acrylic acid to form the corresponding hydrazone. The hydrazone is then reacted with 1,2,4-triazole-3-thiol in the presence of a base to yield the final product. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been studied for its potential in various scientific research applications. One of the primary areas of interest is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of research is the potential use of this compound as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C12H12N4S |
|---|---|
Molekulargewicht |
244.32 g/mol |
IUPAC-Name |
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H12N4S/c1-8-3-5-10(6-4-8)11-7-17-12-14-13-9(2)16(12)15-11/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
YXAUXEVLMGLVLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)



![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)



![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)
![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)